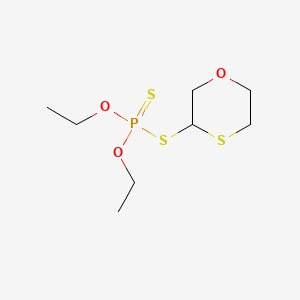
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is an organophosphorus compound known for its diverse applications in various fields. This compound is characterized by the presence of phosphorus, sulfur, and oxygen atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester can be synthesized through the reaction of phosphorus pentasulfide with ethanol. The reaction typically proceeds as follows:
P2S5+4C2H5OH→2(C2H5O)2PS2H+H2S
This reaction involves the conversion of phosphorus pentasulfide and ethanol into diethyl dithiophosphate and hydrogen sulfide .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler phosphorodithioic derivatives.
Substitution: It can undergo substitution reactions where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various phosphorodithioic derivatives, oxides, and substituted phosphorodithioic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used as an additive in lubricants and as a corrosion inhibitor in various industrial processes
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester involves its interaction with molecular targets such as enzymes and metal ions. The compound can form complexes with metal ions, which can inhibit enzyme activity or alter the properties of the metal ions. This interaction is crucial for its applications as an enzyme inhibitor and corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- Diethyl dithiophosphate
- Diethyl phosphorodithioate
- Diethyl ester of phosphorodithioic acid
- Dithiophosphoric acid, O,O-diethyl ester
Uniqueness
Phosphorodithioic acid, O,O-diethyl S-1,4-oxathian-3-yl ester is unique due to the presence of the oxathian ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature enhances its stability and effectiveness in various applications .
Properties
CAS No. |
38188-83-9 |
|---|---|
Molecular Formula |
C8H17O3PS3 |
Molecular Weight |
288.4 g/mol |
IUPAC Name |
diethoxy-(1,4-oxathian-3-ylsulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H17O3PS3/c1-3-10-12(13,11-4-2)15-8-7-9-5-6-14-8/h8H,3-7H2,1-2H3 |
InChI Key |
DSSLOYDITKYOCI-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SC1COCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


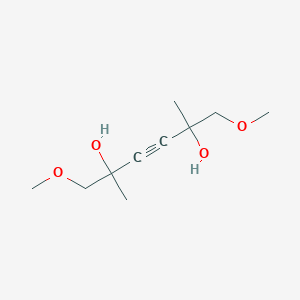

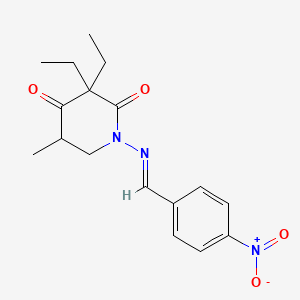



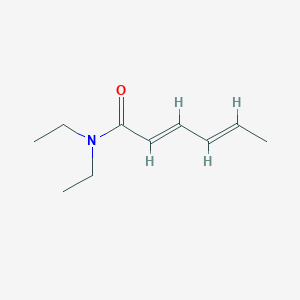
![2,4,6-Tris[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]-1,3,5-triazine](/img/structure/B14666439.png)



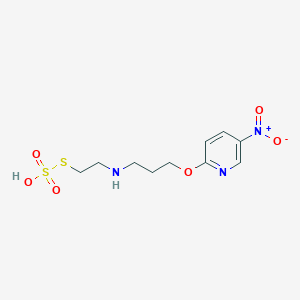

![s-(3-{[5-(Cyclooctyloxy)pentyl]amino}propyl) hydrogen sulfurothioate](/img/structure/B14666486.png)
